

A Comparative Analysis of Span 60 and Tween 80 in Nanoformulations

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Compound of Interest

Compound Name: Sorbitan monooctadecanoate

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In the realm of nanoformulations, the selection of appropriate surfactants is a critical determinant of the final product's stability, efficacy, and overall performance. Among the myriad of available options, Span 60 (Sorbitan Monostearate) and Tween 80 (Polysorbate 80) have emerged as two of the most widely utilized non-ionic surfactants. Their distinct physicochemical properties, particularly their hydrophilic-lipophilic balance (HLB), govern their functionality in creating stable and effective drug delivery systems. This guide provides a comprehensive comparison of Span 60 and Tween 80, supported by experimental data, to aid researchers in making informed decisions for their nanoformulation development.

Physicochemical Properties: A Tale of Two Surfactants

Span 60 and Tween 80 are both sorbitan fatty acid esters, but their structural differences lead to contrasting affinities for water and oil. Span 60, with its long, saturated stearic acid chain and a sorbitan head group, is a lipophilic surfactant with a low HLB value of 4.7. This makes it an excellent choice for stabilizing water-in-oil (W/O) emulsions and for use as a co-surfactant in oil-in-water (O/W) systems to enhance the stability of the interface.

In contrast, Tween 80 is a hydrophilic surfactant characterized by the presence of a polyoxyethylene chain, which imparts a high HLB value of 15.0. This property makes it highly effective in stabilizing O/W emulsions, where it forms a protective layer around oil droplets,

preventing their coalescence. The combination of these two surfactants allows for the fine-tuning of the overall HLB of the emulsifying system, a common strategy to achieve optimal stability for nanoformulations.

Impact on Nanoformulation Characteristics: A Data-Driven Comparison

The choice between Span 60 and Tween 80, or their combination, significantly influences the key characteristics of nanoformulations, including particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (%EE), and drug release profile.

Influence on Physicochemical Parameters of Dexamethasone-Loaded Lipomers

A study on dexamethasone-loaded lipomers investigated the effect of varying the percentages of Span 60 and Tween 80 on the physicochemical properties of the nanoparticles. The results are summarized in the table below.[\[1\]](#)

Formulation Batch	Span 60 (% w/w)	Tween 80 (% w/w)	Z-average (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)
1	0.16	1.5	350.1	0.23	+35.2	98.9
2	0.32	1.5	330.5	0.21	+38.1	99.1
3	0.16	2.5	365.8	0.25	+33.7	98.5
4	0.32	2.5	345.2	0.22	+36.5	99.0

Data sourced from a study on dexamethasone-loaded lipomers.[\[1\]](#)

The data indicates that subtle variations in the concentrations of Span 60 and Tween 80 can influence the particle size and surface charge of the lipomers, while the encapsulation efficiency remains consistently high.

Effect of Surfactant Composition on Curcumin-Loaded Nanoemulsions

In a study on curcumin-loaded nanoemulsions using a combination of Span 60 and a similar polysorbate, Tween 60, the impact of the hydrophilic-lipophilic balance (HLB) on nanoemulsion properties was explored. Increasing the proportion of the hydrophilic surfactant (Tween 60) led to a decrease in particle size and an improvement in both stability and encapsulation efficiency.

HLB Value	Span 60:Tween 60 Ratio	Average Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
4.7	1:0	>500 (unstable)	-	-
8.0	~1:1	250	0.28	85
11.0	~1:3	180	0.22	92
14.9	0:1	150	0.19	95

Conceptual data based on trends reported in studies of Span 60 and Tween 60/80 nanoemulsions.

These findings highlight the critical role of the hydrophilic surfactant, in this case, a Tween, in reducing the interfacial tension and forming smaller, more stable nanoparticles with higher drug-loading capacity.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are representative protocols for the preparation and characterization of nanoformulations using Span 60 and Tween 80.

Emulsion Solvent Evaporation Method for Dexamethasone-Loaded Lipomers[1]

- Organic Phase Preparation: Ethyl cellulose, medium-chain triglycerides (MCT), Span 60, and dexamethasone are dissolved in a mixture of ethyl acetate and ethanol (5:1 v/v).

- **Aqueous Phase Preparation:** Tween 80 and a preservative (e.g., benzalkonium chloride) are dissolved in purified water.
- **Emulsification:** The organic phase is added to the aqueous phase under high-speed homogenization or ultrasonication (e.g., 40% amplitude for 5 minutes) to form an oil-in-water emulsion.
- **Solvent Evaporation:** The organic solvents are removed under reduced pressure using a rotary evaporator.
- **Nanoparticle Recovery:** The resulting nanoparticle suspension is collected and can be further purified by centrifugation and washing.

High-Pressure Homogenization for Curcumin-Loaded Nanoemulsions

- **Oil Phase Preparation:** Curcumin is dissolved in the oil phase (e.g., coconut oil), and Span 60 is added. The mixture is heated to 70°C.
- **Aqueous Phase Preparation:** Tween 80 is dissolved in water and heated to 70°C.
- **Pre-emulsion Formation:** The hot oil phase is added to the hot aqueous phase and homogenized at high speed (e.g., 12,000 rpm for 4 minutes) to form a coarse emulsion.
- **Nanoemulsification:** The pre-emulsion is then passed through a high-pressure homogenizer or subjected to ultrasonication (e.g., 70 W at 45°C for 30 minutes) to reduce the droplet size to the nanoscale.
- **Cooling:** The resulting nanoemulsion is cooled to room temperature.

Characterization Techniques

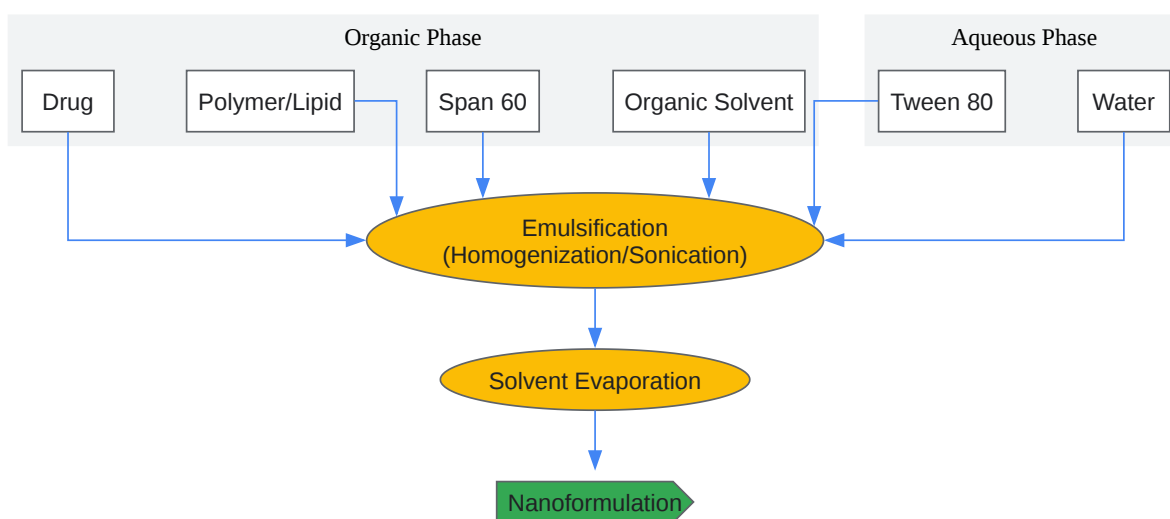
- **Particle Size and Polydispersity Index (PDI):** Measured by Dynamic Light Scattering (DLS).
- **Zeta Potential:** Determined using Laser Doppler Velocimetry.
- **Encapsulation Efficiency (%EE):** Calculated by quantifying the amount of free drug in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC, UV-Vis).

spectrophotometry). The formula is: $\%EE = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

- In Vitro Drug Release: Typically studied using a dialysis bag method, where the nanoformulation is placed in a dialysis membrane against a release medium, and the drug concentration in the medium is measured at different time points.

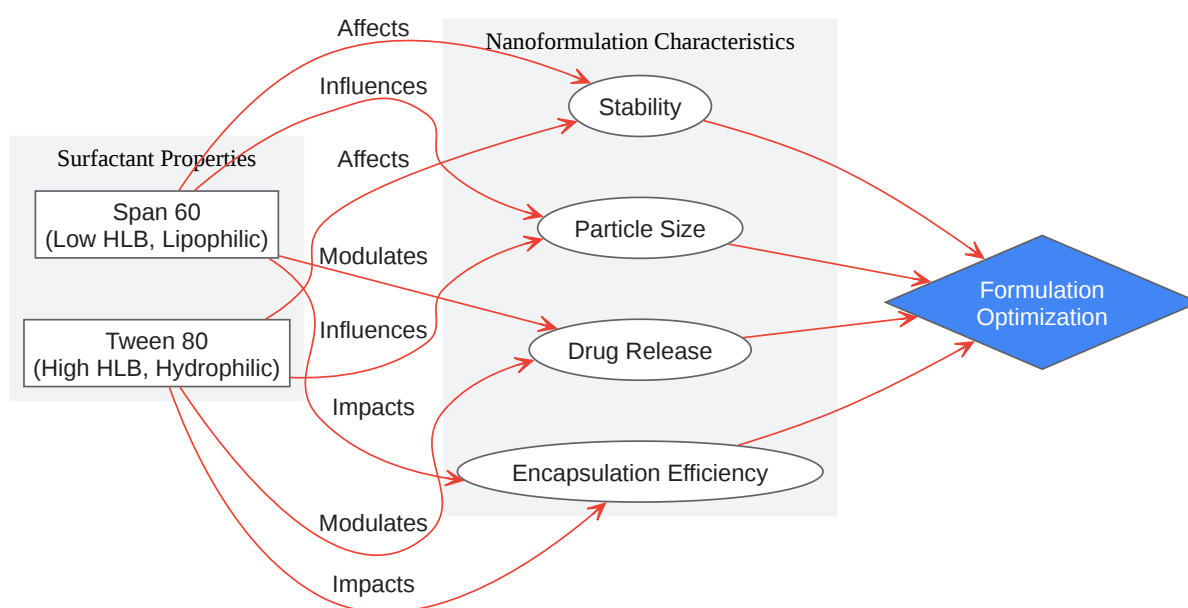
Visualizing the Process: Experimental Workflow and Comparative Logic

To better illustrate the experimental processes and the logical framework for comparing these surfactants, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Experimental workflow for nanoformulation preparation.



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Caption: Logical relationship in comparing Span 60 and Tween 80.

Conclusion

The selection of Span 60 and Tween 80, either individually or in combination, is a pivotal step in the design of nanoformulations. Span 60's lipophilic nature and Tween 80's hydrophilic character provide a versatile platform for creating stable drug delivery systems. As demonstrated by experimental data, the ratio of these surfactants can be manipulated to control critical parameters such as particle size, stability, and drug encapsulation. A thorough understanding of their individual properties and their synergistic effects is essential for the rational design and optimization of nanoformulations for various therapeutic applications. The provided experimental protocols and visual workflows serve as a practical guide for researchers to navigate the complexities of nanoformulation development.

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References

- 1. researchgate.net [researchgate.net]
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